molecular formula C10H10O B089498 2-Phenyl-3-butyn-2-ol CAS No. 127-66-2

2-Phenyl-3-butyn-2-ol

Cat. No. B089498
CAS RN: 127-66-2
M. Wt: 146.19 g/mol
InChI Key: KSLSOBUAIFEGLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 2-Phenyl-3-butyn-2-ol has been explored through various chemical reactions. For example, (Z)-1-(tri-o-tolylstannyl)-3-phenyl-1-buten-3-ol and its derivatives have been synthesized by reacting 3-phenyl-1-butyn-3-ol with tri-o-tolyltin and tri-p-tolyltin hydrides, leading to compounds characterized by NMR and FT-IR spectroscopy and single crystal X-ray diffraction analysis, showcasing the versatility of 2-Phenyl-3-butyn-2-ol in synthesis (Zhu et al., 2003).

Molecular Structure Analysis

The molecular structure of derivatives of 2-Phenyl-3-butyn-2-ol has been studied extensively. For instance, the structure of (Z)-1-(triphenylstannyl)-3-phenyl-1-buten-3-ol was elucidated using X-ray diffraction, revealing intramolecular coordination to the tin atom (Fu et al., 2010). Such studies highlight the complex interactions within the molecules and provide insight into their structural dynamics.

Chemical Reactions and Properties

Research has demonstrated that 2-Phenyl-3-butyn-2-ol and its derivatives undergo various chemical reactions, leading to interesting properties. For example, the reaction of 2-methyl-3-butyn-2-ol with dibromo-end-capped compounds in the presence of Pd(0)/Cu(I) led to high yields of di-p-ethynyl-substituted benzyl phenyl ether monomers, showcasing the compound's reactivity and potential in polymer synthesis (Melissaris & Litt, 1994).

Physical Properties Analysis

The physical properties of 2-Phenyl-3-butyn-2-ol and its derivatives have been the subject of various studies, indicating the compound's potential in material science and other applications. For instance, the synthesis and fluorescence properties of a new oligo(p-phenyleneethynylene) derivative showed that the introduction of 3-methyl-3-ol-1-butynyl groups increases solubility and improves processability (Huang, 2005).

Chemical Properties Analysis

The chemical properties of 2-Phenyl-3-butyn-2-ol derivatives have been analyzed through their reactions and synthesis processes. For example, the synthesis of 2-, 3-, and 4-(3,3-dimethyl-1-butynyl)styrenes from 2-methyl-3-butyn-2-ol precursors highlights the compound's utility in creating novel polymers with specific characteristics (Ishizone et al., 1998).

Scientific Research Applications

  • Synthesis and Spectroscopic Analysis : A compound incorporating 2-Phenyl-3-butyn-2-ol was synthesized for use in nonlinear optical (NLO) properties research. This compound, synthesized using the Sonogashira response method, was analyzed for its vibrational spectroscopic characteristics and used as an intermediary in laboratory reagents (Praveenkumar, Subala, Anand, & Raman, 2021).

  • Mass Spectrometry Analysis : The structure of ionized 3-phenyl-1-butyn-3-ol was studied using collision-induced dissociation (CID) in electron impact mass spectrometry (EIMS). This research provided insights into intramolecular proton transfer reactions (Ym, Fr, Yp, & Liu, 1998).

  • Meyer–Schuster Rearrangements : Density functional theory calculations were used to investigate the Meyer–Schuster rearrangements of 2-Phenyl-3-butyn-2-ol in high-temperature water. The study highlighted the active role of hydrogen bonds and ambient water in these rearrangements (Wang, Chang, Gong, & Dai, 2012).

  • Hydrogenation Studies : Research on the hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst provided insights into the kinetics and selectivity of the process. This study is relevant for understanding the industrial applications of similar compounds (Vernuccio, Goy, Rohr, Medlock, & Bonrath, 2016).

  • Catalytic Hydrogenation in Reactors : Another study compared the hydrogenation of 3-butyn-2-ol over Pd/Al2O3 in different types of reactors, providing insights into reactor efficiency and hydrogen utilization (Navarro-Fuentes, Keane, & Ni, 2019).

  • Lipase-Catalyzed Kinetic Resolution : The synthesis of optically active 3-butyn-2-ol, an important building block, was achieved through lipase-catalyzed kinetic resolution. This research highlights the compound's significance in synthesizing enantioselective compounds (Nakamura, Takenaka, & Ohno, 1998).

Safety And Hazards

2-Phenyl-3-butyn-2-ol is harmful if swallowed . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing . It is also advised to avoid ingestion and inhalation .

properties

IUPAC Name

2-phenylbut-3-yn-2-ol
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InChI

InChI=1S/C10H10O/c1-3-10(2,11)9-7-5-4-6-8-9/h1,4-8,11H,2H3
Source PubChem
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InChI Key

KSLSOBUAIFEGLT-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)(C1=CC=CC=C1)O
Source PubChem
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Molecular Formula

C10H10O
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DSSTOX Substance ID

DTXSID7021990
Record name 2-Phenylbut-3-yn-2-ol
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Molecular Weight

146.19 g/mol
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Physical Description

Cream crystalline solid; [Alfa Aesar MSDS]
Record name 2-Phenyl-3-butyn-2-ol
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Product Name

2-Phenyl-3-butyn-2-ol

CAS RN

127-66-2
Record name 2-Phenyl-3-butyn-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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